4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains a pyrazole ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,3-thiazoles: These compounds also contain the thiazole ring and are known for their diverse pharmacological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds contain a pyrazole moiety and are studied for their antimicrobial and antifungal activities.
Uniqueness
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties. The presence of both pyrazole and thiazole rings in the same molecule enhances its potential for diverse biological activities and applications in various fields.
Properties
Molecular Formula |
C9H11ClN4OS |
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Molecular Weight |
258.73 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H11ClN4OS/c1-2-14-5-6(10)7(13-14)8(15)12-9-11-3-4-16-9/h5H,2-4H2,1H3,(H,11,12,15) |
InChI Key |
ZGVOLKFUTQRVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NCCS2)Cl |
Origin of Product |
United States |
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